L-Tyrosine, 2,6-dimethyl-, methyl ester
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Overview
Description
L-Tyrosine, 2,6-dimethyl-, methyl ester is a derivative of the amino acid L-tyrosine, which is known for its role in protein synthesis and as a precursor to neurotransmitters and hormones. The addition of methyl ester groups to the tyrosine molecule enhances its stability and modifies its biochemical properties, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of L-tyrosine with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxylated or carboxylated products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxytyrosine derivatives, quinones.
Reduction Products: Tyramine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
L-Tyrosine, 2,6-dimethyl-, methyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to neurotransmitter synthesis and metabolism.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.
Industry: The compound is employed in the production of cosmetics, food additives, and other industrial chemicals.
Mechanism of Action
The mechanism by which L-Tyrosine, 2,6-dimethyl-, methyl ester exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism, such as tyrosine hydroxylase.
Pathways: It can influence pathways related to neurotransmitter synthesis, such as the catecholamine pathway.
Comparison with Similar Compounds
L-Tyrosine, 2,6-dimethyl-, methyl ester is compared to other similar compounds, such as L-tyrosine methyl ester and L-tyrosine ethyl ester:
L-Tyrosine Methyl Ester: Similar in structure but lacks the 2,6-dimethyl groups, resulting in different reactivity and stability.
L-Tyrosine Ethyl Ester: Another ester derivative with different physical and chemical properties due to the ethyl group.
These compounds share similarities in their use as prodrugs and intermediates in organic synthesis but differ in their specific applications and properties.
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-7-4-9(14)5-8(2)10(7)6-11(13)12(15)16-3/h4-5,11,14H,6,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
LSDITFBEJIMPKY-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)OC)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)N)C)O |
Origin of Product |
United States |
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